Cas no 40423-59-4 (2-Chloro-5-fluoro-4-propoxypyrimidine)
2-Chloro-5-fluoro-4-propoxypyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-5-fluoro-4-propoxypyrimidine
- 2-Chloro-5-fluoro-4-propoxy-pyrimidine
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- MDL: MFCD21788843
- Inchi: 1S/C7H8ClFN2O/c1-2-3-12-6-5(9)4-10-7(8)11-6/h4H,2-3H2,1H3
- InChI Key: PWAPTAIPASIAHK-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(C(=N1)OCCC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 139
- Topological Polar Surface Area: 35
2-Chloro-5-fluoro-4-propoxypyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 171853-5g |
2-Chloro-5-fluoro-4-propoxypyrimidine, 95% |
40423-59-4 | 95% | 5g |
$1568.00 | 2023-09-06 |
2-Chloro-5-fluoro-4-propoxypyrimidine Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 2-Chloro-5-fluoro-4-propoxypyrimidine
Introduction to 2-Chloro-5-fluoro-4-propoxypyrimidine (CAS No. 40423-59-4)
2-Chloro-5-fluoro-4-propoxypyrimidine, identified by its Chemical Abstracts Service (CAS) number 40423-59-4, is a significant intermediate in the realm of pharmaceutical and agrochemical synthesis. This compound belongs to the pyrimidine family, a heterocyclic aromatic structure that has garnered considerable attention due to its versatile applications in medicinal chemistry. The presence of both chloro and fluoro substituents, along with a propoxy group, imparts unique reactivity and functional properties, making it a valuable building block for the development of novel bioactive molecules.
The structural features of 2-Chloro-5-fluoro-4-propoxypyrimidine contribute to its utility in synthetic pathways, particularly in the construction of more complex molecules. The chloro group at the 2-position enhances electrophilicity, facilitating nucleophilic substitution reactions, while the fluoro substituent at the 5-position introduces metabolic stability and binding affinity modifications. The propoxy group at the 4-position further modulates solubility and pharmacokinetic properties, making this compound a preferred choice for medicinal chemists aiming to optimize drug-like characteristics.
In recent years, advancements in computational chemistry and high-throughput screening have highlighted the potential of pyrimidine derivatives in addressing various therapeutic challenges. 2-Chloro-5-fluoro-4-propoxypyrimidine has been extensively explored in the design of inhibitors targeting enzymes such as kinases and polymerases, which are pivotal in cancer and viral pathogenesis. Its incorporation into scaffold-hopping strategies has led to the discovery of several lead compounds with promising preclinical profiles.
One notable application of 2-Chloro-5-fluoro-4-propoxypyrimidine is in the synthesis of antiviral agents. The fluoro group, in particular, has been shown to enhance binding interactions with viral proteases and polymerases, thereby improving therapeutic efficacy. For instance, derivatives of this compound have been investigated for their activity against RNA viruses, including those responsible for emerging infectious diseases. The propoxy moiety also plays a role in modulating pharmacokinetic parameters, ensuring better absorption and distribution within the body.
The agrochemical industry has also leveraged the versatility of 2-Chloro-5-fluoro-4-propoxypyrimidine in developing novel pesticides and herbicides. Pyrimidine-based compounds are known for their potent activity against a broad spectrum of pests, and modifications such as chloro and fluoro substitutions enhance their stability and bioavailability. Recent studies have demonstrated its efficacy in protecting crops from fungal infections by inhibiting key enzymatic pathways in pathogens.
The synthetic methodologies involving 2-Chloro-5-fluoro-4-propoxypyrimidine continue to evolve with innovations in green chemistry principles. Catalytic processes that minimize waste and energy consumption have been developed, aligning with global sustainability goals. Transition metal-catalyzed cross-coupling reactions, for example, have enabled efficient functionalization at specific positions on the pyrimidine ring, streamlining the production process.
From a regulatory perspective, 2-Chloro-5-fluoro-4-propoxypyrimidine (CAS No. 40423-59-4) is subject to standard safety protocols due to its reactive nature. Handling guidelines emphasize proper ventilation and personal protective equipment to ensure worker safety during synthesis and formulation processes. While not classified as a hazardous material under current regulations, its reactivity necessitates adherence to good laboratory practices (GLP) to prevent unintended side reactions.
The future prospects of 2-Chloro-5-fluoro-4-propoxypyrimidine are promising, with ongoing research focusing on expanding its applications into areas such as immunotherapy and neurodegenerative disease treatment. The ability to fine-tune its structure through strategic substitutions allows for the development of highly specific ligands targeting disease-related pathways. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative derivatives with enhanced therapeutic potential.
In conclusion, 2-Chloro-5-fluoro-4-propoxypyrimidine represents a cornerstone compound in modern synthetic chemistry. Its unique structural attributes make it indispensable for designing molecules with tailored biological activities. As research progresses, this compound will continue to play a pivotal role in advancing pharmaceuticals and agrochemicals across multiple disciplines.
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